Cas no 150970-55-1 (Benzenemethanamine, 3,4-dimethoxy-N-2-propenyl-)

Benzenemethanamine, 3,4-dimethoxy-N-2-propenyl-, is a substituted phenethylamine derivative characterized by its dimethoxy and propenyl functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which may influence receptor binding or serve as an intermediate in the preparation of more complex molecules. The presence of the 3,4-dimethoxy moiety enhances electron density, potentially improving stability and reactivity in certain chemical transformations. The N-2-propenyl substituent introduces additional versatility for further functionalization. Its well-defined structure makes it suitable for applications requiring precise molecular design, such as medicinal chemistry or material science. Proper handling and storage are recommended to maintain its integrity.
Benzenemethanamine, 3,4-dimethoxy-N-2-propenyl- structure
150970-55-1 structure
Product Name:Benzenemethanamine, 3,4-dimethoxy-N-2-propenyl-
CAS No:150970-55-1
MF:C12H17NO2
MW:207.268883466721
CID:3794689
PubChem ID:2197775
Update Time:2025-06-14

Benzenemethanamine, 3,4-dimethoxy-N-2-propenyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 3,4-dimethoxy-N-2-propenyl-
    • N-(3,4-dimethoxybenzyl)prop-2-en-1-amine
    • [(3,4-dimethoxyphenyl)methyl](prop-2-en-1-yl)amine
    • Benzenemethanamine, 3,4-dimethoxy-N-2-propen-1-yl-
    • 150970-55-1
    • VU0049759-1
    • MFCD04214442
    • BBL030257
    • SCHEMBL9781244
    • AKOS000224214
    • HMS1593A12
    • VS-09704
    • STL376819
    • SR-01000269876-1
    • SR-01000269876
    • N-[(3,4-dimethoxyphenyl)methyl]prop-2-en-1-amine
    • Inchi: 1S/C12H17NO2/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3/h4-6,8,13H,1,7,9H2,2-3H3
    • InChI Key: PIZMGCOGYWPRMH-UHFFFAOYSA-N
    • SMILES: C1(CNCC=C)=CC=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 207.125928785Da
  • Monoisotopic Mass: 207.125928785Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 30.5Ų

Benzenemethanamine, 3,4-dimethoxy-N-2-propenyl- Pricemore >>

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Benzenemethanamine, 3,4-dimethoxy-N-2-propenyl- Related Literature

Additional information on Benzenemethanamine, 3,4-dimethoxy-N-2-propenyl-

Comprehensive Overview of Benzenemethanamine, 3,4-dimethoxy-N-2-propenyl- (CAS No. 150970-55-1)

Benzenemethanamine, 3,4-dimethoxy-N-2-propenyl- (CAS No. 150970-55-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure featuring a 3,4-dimethoxy substitution on the benzene ring and an N-2-propenyl side chain, is often explored for its potential applications in medicinal chemistry. Researchers are particularly interested in its role as a precursor or intermediate in the synthesis of bioactive molecules, given its structural versatility.

In recent years, the demand for high-purity intermediates like Benzenemethanamine, 3,4-dimethoxy-N-2-propenyl- has surged, driven by advancements in drug discovery and development. The compound's CAS No. 150970-55-1 is frequently searched in scientific databases, reflecting its relevance in academic and industrial settings. Users often inquire about its synthetic pathways, physicochemical properties, and safety profiles, making it a topic of interest in online forums and research publications.

The 3,4-dimethoxy moiety in Benzenemethanamine, 3,4-dimethoxy-N-2-propenyl- is a key functional group that enhances its solubility and reactivity, making it suitable for various chemical transformations. This feature aligns with current trends in green chemistry, where researchers prioritize compounds with efficient synthetic routes and minimal environmental impact. Additionally, the N-2-propenyl group introduces a degree of flexibility in molecular design, enabling the creation of derivatives with tailored biological activities.

From an SEO perspective, keywords such as "Benzenemethanamine synthesis", "3,4-dimethoxy-N-2-propenyl derivatives", and "CAS 150970-55-1 applications" are commonly used by researchers and industry professionals seeking detailed information. Addressing these queries, this article highlights the compound's potential in neurological research, where similar structures have shown promise in modulating neurotransmitter systems. However, it is crucial to note that further studies are required to validate its efficacy and safety in specific applications.

The analytical characterization of Benzenemethanamine, 3,4-dimethoxy-N-2-propenyl- typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC, which are standard tools for verifying purity and structural integrity. These methods are essential for ensuring the compound meets the stringent requirements of pharmaceutical-grade materials. As the industry moves toward precision medicine, the demand for well-characterized intermediates like this compound is expected to grow.

In conclusion, Benzenemethanamine, 3,4-dimethoxy-N-2-propenyl- (CAS No. 150970-55-1) represents a valuable building block in modern organic synthesis. Its unique structural features and potential applications in drug development make it a subject of ongoing research. By addressing common search queries and aligning with current scientific trends, this overview aims to provide a comprehensive and accessible resource for professionals and enthusiasts alike.

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